4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of appropriate thiazole derivatives under specific conditions. One common method involves the condensation of 4-methyl-2-phenylthiazole-5-carboxylic acid with 4-methyl-1,3-thiazol-2-amine in the presence of a dehydrating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-phenylthiazole
- 4-methylthiazole
- 2-aminothiazole
These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities and chemical properties. 4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H13N3OS2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H13N3OS2/c1-9-8-20-15(16-9)18-13(19)12-10(2)17-14(21-12)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,18,19) |
InChI Key |
LZLYMSQNUQOBGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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